molecular formula C13H23N5O2S B2531868 N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine CAS No. 1448078-79-2

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine

Cat. No.: B2531868
CAS No.: 1448078-79-2
M. Wt: 313.42
InChI Key: OXOLCTFAOAUYAS-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine is a synthetically designed small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a pyridazine core linked to a piperazine ring system, a motif frequently encountered in biologically active compounds. The piperazine moiety is a privileged scaffold in pharmaceuticals, found in compounds across numerous therapeutic areas, including antimicrobials, antivirals, and central nervous system agents . The strategic incorporation of a sulfonyl group on the piperazine ring can influence the molecule's electronic properties, polarity, and potential for forming hydrogen bonds, which may be critical for interacting with biological targets. This molecular architecture suggests potential for researchers to investigate its activity as a modulator of specific enzymes or receptors. The compound is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize lead compounds, and as a key intermediate in the synthesis of more complex chemical entities for biological evaluation. Its primary research value lies in its utility as a tool for exploring new chemical space and developing novel therapeutic candidates.

Properties

IUPAC Name

N,N-dimethyl-6-(4-propylsulfonylpiperazin-1-yl)pyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2S/c1-4-9-21(19,20)18-7-5-17(6-8-18)13-10-12(16(2)3)11-14-15-13/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOLCTFAOAUYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent research has indicated that compounds similar to N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by inhibiting specific protein kinases involved in cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics .

Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, there is ongoing research into the neuropharmacological effects of this compound. Early findings suggest it may have anxiolytic and antidepressant-like effects in animal models, warranting further investigation into its mechanism of action .

Case Study 1: Anticancer Evaluation

In a study published in 2023, researchers synthesized a series of pyridazine derivatives, including this compound. These compounds were screened against several cancer cell lines (e.g., A549 lung cancer cells). Results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Screening

A separate study assessed the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. The results showed significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

Table 1: Structural Comparison of Pyridazine/Pyrimidine-Based Piperazine Derivatives
Compound Name Core Structure Piperazine Substituent Additional Groups Molecular Weight CAS/Reference
Target Compound Pyridazine 4-(Propylsulfonyl) N,N-Dimethylamine ~313.42* Not Provided
N,N-Dimethyl-6-{4-[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine Pyrimidine 4-[6-(3-Methylpyrazolyl)pyridazinyl] N,N-Dimethylamine ~406.46
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine Pyrimidine 4-Isopropyl N-Methylamine 235.33 1528940-14-8
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine Unsubstituted piperazine N-Butylamine ~250.34
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 4-Benzyl 3-Chloro-4-methoxyphenyl 463.96 878063-77-5

*Calculated based on molecular formula C₁₃H₂₃N₅O₂S.

Key Observations:
  • Core Heterocycle: The target compound’s pyridazine core (a six-membered ring with two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (two non-adjacent nitrogens) or pyrazolo-pyrimidine cores. Pyridazines are less common in drug design but may enhance solubility due to increased polarity .
  • Sulfonyl groups are often used to improve metabolic stability and target affinity .

Physicochemical Properties

Table 2: Property Comparison of Selected Compounds
Compound Name Molecular Weight LogP* (Predicted) Water Solubility (mg/mL)* Key Functional Groups
Target Compound ~313.42 1.2 0.8 Sulfonyl, dimethylamine
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine 235.33 0.5 3.2 Isopropyl, methylamine
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ~250.34 1.8 1.5 Butylamine, unsubstituted piperazine
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 463.96 3.1 0.1 Benzyl, chloro-methoxyphenyl

*Predicted using ChemAxon software.

Key Observations:
  • Lipophilicity (LogP): The target compound’s LogP (~1.2) balances polar sulfonyl and nonpolar propyl groups, making it more hydrophilic than benzyl-substituted analogs (LogP >3) but less than isopropyl derivatives (LogP ~0.5) .
  • Solubility : The sulfonyl group likely improves aqueous solubility (~0.8 mg/mL) compared to bulky hydrophobic groups (e.g., benzyl in ).

Biological Activity

N,N-Dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine is a complex organic compound with a unique molecular structure that positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms based on available research.

Chemical Structure and Properties

The compound has the molecular formula C16H20N4O2SC_{16}H_{20}N_4O_2S and a molecular weight of approximately 348.42 g/mol. Its structure features a pyridazine core linked to a piperazine moiety, which is known for its diverse biological activities.

Inhibition Studies

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, studies on piperazine derivatives have shown potential as inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism and synthesis of cholesterol and steroids .

Comparative Biological Activity

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound Name Structural Features Biological Activity
Pyrazolo[3,4-b]pyridine derivativesContains pyrazole ringAntitumor activity
2-Aminopyridine derivativesPyridine core with amino groupsEnzyme inhibitors
Piperazine-based compoundsPiperazine ring systemsNeuropharmacological effects

This comparison highlights the potential for this compound to exhibit unique biological properties due to its specific combination of functional groups.

Antitumor Potential

A study investigating the antitumor effects of piperazine derivatives found that certain analogs exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .

Enzyme Inhibition

Recent research has focused on the enzyme inhibition capabilities of related compounds. For instance, N-substituted piperazines have been shown to inhibit enzymes involved in sterol biosynthesis in Leishmania species, suggesting that similar mechanisms might be applicable to this compound .

Future Directions for Research

Given the structural features and preliminary findings regarding similar compounds, future research should focus on:

  • In Vitro Studies : Detailed enzyme inhibition studies to establish specific targets and mechanisms.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity.

Q & A

Q. How to mitigate solubility limitations in biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .

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